Ethyl 2-benzylacetoacetate

Description

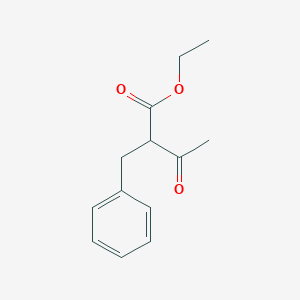

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWQYMXQMNUWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862307 | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a balsamic, floral-fruity odour | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.033-1.037 | |

| Record name | Ethyl 2-acetyl-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

620-79-1 | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-benzylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-benzyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BENZYLACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3AI5O6H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-benzylacetoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 2-benzylacetoacetate CAS number 620-79-1 properties

An In-Depth Technical Guide to Ethyl 2-benzylacetoacetate (CAS 620-79-1)

This guide provides a comprehensive overview of the core properties, synthesis, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name ethyl 2-benzyl-3-oxobutanoate, is an organic compound widely utilized as a versatile intermediate in organic synthesis.[1][2] It is recognized for its role in the production of pharmaceuticals, fragrances, and as a flavoring agent.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 620-79-1 | [1][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid with a balsamic, floral-fruity odor. | [1] |

| Boiling Point | 275-276 °C at 760 mmHg | [1][3][5] |

| Density | 1.033 - 1.037 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.498 - 1.502 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

| Flash Point | >110 °C (>230 °F) | [3] |

| LogP (Octanol/Water) | 2.52 | [1][3] |

| pKa (Predicted) | 11.41 ± 0.46 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data

| Spectrum | Key Features | Source(s) |

| ¹H NMR | Data available, typical signals include those for ethyl ester, acetyl, benzylic, and aromatic protons. | [1] |

| ¹³C NMR | Data available, shows characteristic peaks for ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons. | [1] |

| IR Spectroscopy | Strong C=O stretching bands for the ketone and ester groups (typically in the 1715-1750 cm⁻¹ region), C-O stretching bands (1000-1300 cm⁻¹), and bands for the aromatic ring. | [1][6][7][8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220. Key fragment ions observed at m/z 131 and 43. | [1][9] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the alkylation of an ethyl acetoacetate (B1235776) enolate with benzyl (B1604629) chloride.

Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium ethyl acetoacetate (enolate) Sodium ethyl acetoacetate + Benzyl chloride → this compound + Sodium chloride

Detailed Methodology:

-

Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol (B145695) (approx. 7 mL per gram of sodium ethoxide).

-

To this stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.). Stir the mixture until the solid sodium ethoxide has completely dissolved, indicating the formation of the sodium enolate.

-

Alkylation: Slowly add benzyl chloride (1.0 eq.) dropwise to the flask through the condenser. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 40-60 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (approx. 100 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (2 x 50 mL).

-

Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The resulting oil can be purified further by vacuum distillation if necessary.

Applications in Pharmaceutical and Organic Synthesis

This compound is a valuable building block in organic chemistry due to the presence of multiple functional groups that can be selectively manipulated. Its core structure, a β-keto ester, allows for a wide range of chemical transformations.[10][11]

-

Synthesis of Ketones: The ester can undergo hydrolysis and decarboxylation (ketonic hydrolysis) under acidic or basic conditions to yield benzylacetone, a simple ketone.

-

Synthesis of Carboxylic Acids: Saponification followed by acidification can be used to produce the corresponding β-keto acid, which is often unstable but can be used in subsequent steps.

-

Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[12][13][14] For example, condensation with hydrazine (B178648) derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.

-

Michael Additions: The active methylene (B1212753) proton can be removed to form a nucleophilic enolate, which can participate in Michael addition reactions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.[13]

While it is cited as an intermediate in the synthesis of anticonvulsants and antihistamines, specific, publicly available protocols detailing its use for a named drug are scarce.[2] However, its utility is demonstrated by its ability to generate complex molecular architectures relevant to drug discovery.

References

- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 620-79-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. This compound [webbook.nist.gov]

- 10. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 11. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 12. Ethyl Acetoacetate: A Versatile Compound for Biofilm Inhibition and Organic Synthesis_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

An In-depth Technical Guide to the Structure of Ethyl 2-benzylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-benzylacetoacetate (CAS 620-79-1). The information is intended for professionals in the fields of chemical research and drug development who utilize β-keto esters as intermediates in organic synthesis.

Chemical Structure and Identification

This compound, with the IUPAC name ethyl 2-benzyl-3-oxobutanoate, is a dicarbonyl compound classified as a β-keto ester.[1] Its structure features a central acetoacetate (B1235776) core, which consists of a ketone and an ester functional group separated by a methylene (B1212753) carbon. This central core is substituted at the alpha-position (C2) with a benzyl (B1604629) group. The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis.[2]

The molecular formula for this compound is C₁₃H₁₆O₃.[1] The arrangement of atoms can be unambiguously represented by the SMILES string CCOC(=O)C(CC1=CC=CC=C1)C(=O)C and the InChIKey XDWQYMXQMNUWID-UHFFFAOYSA-N.[1]

A key structural feature of this compound is its existence as a mixture of keto and enol tautomers, a characteristic common to β-dicarbonyl compounds. The acidic proton at the α-carbon can be removed, leading to the formation of an enolate, which is stabilized by resonance. Protonation of the enolate on the oxygen atom yields the enol form.

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Spectroscopic Data

The structural characteristics of this compound give rise to its specific physicochemical and spectroscopic properties. These are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 220.26 g/mol | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| CAS Number | 620-79-1 | [1] |

| Boiling Point | 276 °C | [3] |

| Density | 1.036 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5 | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.

Table 2.2.1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.29-7.08 | m | 5H | Aromatic protons (C₆H₅) |

| 4.12-4.07 | m | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |

| 3.77-3.33 | m | 1H | Methine proton at α-carbon (-CH(Bn)C=O) |

| 3.16-3.13 | m | 2H | Methylene protons of benzyl group (-CH₂Ph) |

| 2.18 | s | 3H | Methyl protons of acetyl group (-C(=O)CH₃) |

| 1.20-1.14 | m | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |

Table 2.2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 202.7 | Ketone carbonyl carbon (-C(=O)CH₃) |

| 169.3 | Ester carbonyl carbon (-C(=O)O-) |

| 138.3 | Quaternary aromatic carbon of benzyl group |

| 128.9 | Aromatic carbons of benzyl group |

| 128.8 | Aromatic carbons of benzyl group |

| 126.9 | Aromatic carbon of benzyl group |

| 61.7, 61.5 | Methylene carbon of ethyl group (-OCH₂CH₃) and Methine carbon at α-position |

| 34.2 | Methylene carbon of benzyl group (-CH₂Ph) |

| 29.9 | Methyl carbon of acetyl group (-C(=O)CH₃) |

| 14.2 | Methyl carbon of ethyl group (-OCH₂CH₃) |

Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks |

| IR (cm⁻¹) | 1730 (C=O, ester), 1702 (C=O, ketone) |

| MS (m/z) | 220.1 ([M]⁺), 177, 131 |

Experimental Protocols

The most common method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of an enolate.[4][5]

Synthesis of this compound

Objective: To synthesize this compound via the alkylation of ethyl acetoacetate with benzyl chloride.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (B145695) (EtOH)

-

Ethyl acetoacetate (C₆H₁₀O₃)

-

Benzyl chloride (C₇H₇Cl)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.050 mol) in anhydrous ethanol (25 mL). Stir until all the solid has dissolved.

-

To the sodium ethoxide solution, add ethyl acetoacetate (6.5 g, 0.050 mol) dropwise. An exothermic reaction may be observed.

-

Attach a reflux condenser to the flask and stir the mixture until a clear solution is obtained.

-

Once the flask has cooled to room temperature, add benzyl chloride (6.3 g, 0.050 mol) dropwise through the condenser.

-

Heat the reaction mixture to reflux and maintain for 40-60 minutes.

-

After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, it is used as an intermediate in the production of various pharmaceuticals, including antihistamines and anticonvulsants, as well as in the fragrance industry.[2] The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, a common transformation in acetoacetic ester synthesis.[5]

Caption: Conversion of this compound to 1-Phenyl-2-butanone.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-benzylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-benzylacetoacetate, a valuable intermediate in organic synthesis. The document details the core reaction mechanism, provides established experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: Acetoacetic Ester Synthesis

The synthesis of this compound is a classic example of the acetoacetic ester synthesis, a robust method for forming α-substituted ketones. The reaction proceeds through a two-step mechanism involving the alkylation of an enolate intermediate.

Step 1: Enolate Formation The process begins with the deprotonation of ethyl acetoacetate (B1235776) at the α-carbon (the carbon atom situated between the two carbonyl groups). The hydrogens on this methylene (B1212753) group are particularly acidic (pKa ≈ 11 in DMSO) due to the ability of the resulting conjugate base to delocalize the negative charge onto both oxygen atoms. A strong base, typically sodium ethoxide (NaOEt) in ethanol (B145695), is used to ensure complete and rapid formation of the resonance-stabilized sodium enolate.[1][2]

Step 2: Nucleophilic Alkylation The generated enolate anion is a potent carbon-based nucleophile. In the second step, it attacks an electrophilic benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position and yielding the final product, this compound.[5][6] The selection of a primary, benzylic halide like benzyl chloride is crucial, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[4][5]

The overall transformation effectively adds a benzyl group to the α-carbon of the ethyl acetoacetate backbone.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Base/Catalyst System | Alkylating Agent | Solvent | Reaction Time | Yield | Reference |

| Sodium Ethoxide | Benzyl Chloride | Ethanol | 40 min (reflux) | 41.74% | [7] |

| Potassium Hydroxide | Benzyl Chloride | Acetaldehyde diethyl acetal | 1 hour at 70°C | ~75% (conversion) | [1] |

| Phase Transfer Catalyst (TEBAC) | Benzyl Chloride | Dichloromethane/Water | 10 min (microwave) | High (unspecified) | [6] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals and Assignments | Reference |

| ¹H NMR | δ ~1.2 ppm (t, 3H, -OCH₂CH ₃)δ ~2.1 ppm (s, 3H, -C(=O)CH ₃)δ ~3.2 ppm (d, 2H, -CH ₂Ph)δ ~3.8 ppm (t, 1H, -COCH -)δ ~4.1 ppm (q, 2H, -OCH ₂CH₃)δ ~7.2-7.4 ppm (m, 5H, Ar-H ) | |

| ¹³C NMR | δ ~14.0 (-OCH₂C H₃)δ ~29.0 (-C(=O)C H₃)δ ~35.0 (-C H₂Ph)δ ~61.0 (-OC H₂CH₃)δ ~62.0 (-COC H-)δ ~126-138 (Ar-C )δ ~169.0 (Ester C =O)δ ~202.0 (Ketone C =O) | |

| IR (Infrared) | ~1745 cm⁻¹ (C=O stretch, ester)~1715 cm⁻¹ (C=O stretch, ketone)~3030 cm⁻¹ (C-H stretch, aromatic)~1600, 1495, 1450 cm⁻¹ (C=C stretch, aromatic ring) | [4][5] |

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound in a laboratory setting.[7]

Materials and Equipment

-

Reagents: Sodium ethoxide (3.4g, 0.05 mol), absolute ethanol (25 mL), ethyl 3-oxobutanoate (ethyl acetoacetate, 6.5g, 0.05 mol), benzyl chloride (6.3g, 0.05 mol).

-

Solvents: Deionised water, ethyl acetate (B1210297), 9:1 hexane-ethyl acetate (for TLC).

-

Apparatus: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or hotplate, separatory funnel, rotary evaporator, TLC plates and chamber.

-

Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.

Procedure

-

Preparation of the Enolate: Add sodium ethoxide (3.4g) to absolute ethanol (25 mL) in a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture until the sodium ethoxide has completely dissolved.

-

Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add ethyl acetoacetate (6.5g) and continue stirring until a clear solution is obtained. This step is exothermic.

-

Alkylation: Once the solution has cooled to near room temperature, fit a reflux condenser to the flask. Slowly add benzyl chloride (6.3g) dropwise down the condenser.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and continue to stir under reflux for 40 minutes.

-

Workup and Extraction: After cooling the reaction mixture to room temperature, pour it into 100 mL of deionised water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic extracts and wash them with deionised water (2 x 50 mL) to remove any remaining ethanol or salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude product.

-

Purification and Analysis: The purity of the product can be assessed using thin-layer chromatography (TLC) with a 9:1 hexane-ethyl acetate eluent, using ethyl acetoacetate as a reference. The product can be further purified by vacuum distillation if necessary.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. US2474175A - Process for carrying out condensation reactions - Google Patents [patents.google.com]

- 2. This compound (CAS 620-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. maths.tcd.ie [maths.tcd.ie]

The Claisen Condensation: A Technical Guide to the Synthesis of β-Keto Esters for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, providing a powerful and versatile method for the synthesis of β-keto esters and their derivatives. These motifs are crucial intermediates in the construction of a wide array of complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the Claisen condensation, its variations, and its application in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

The Core of the Claisen Condensation: Mechanism and Requirements

The Claisen condensation is a base-catalyzed reaction between two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[1][2][3][4] The reaction is driven by the formation of a resonance-stabilized enolate anion of the resulting β-keto ester.[5]

Fundamental Requirements for a Successful Claisen Condensation:

-

Enolizable Ester: At least one of the reacting esters must possess an α-hydrogen, allowing it to be deprotonated by a strong base to form a nucleophilic enolate.[2][3][4]

-

Strong, Non-Nucleophilic Base: The base employed must be strong enough to deprotonate the α-carbon of the ester but should not participate in competing nucleophilic substitution or addition reactions at the ester carbonyl.[2][3][4] Sodium alkoxides, such as sodium ethoxide, are commonly used, often matching the alcohol portion of the ester to prevent transesterification.[2][3][4] For certain applications, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can improve yields.[6]

-

Stoichiometric Amount of Base: A full equivalent of base is typically required because the product β-keto ester is more acidic than the starting ester and is deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2][3][4]

-

Acidic Workup: The reaction is quenched with an aqueous acid to neutralize the enolate of the β-keto ester and any remaining base, yielding the final product.[2][3][4]

The mechanism of the Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base abstracts an α-proton from an ester molecule, forming a resonance-stabilized enolate ion.[2][3][4][5]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[2][3][4][5]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[2][3][4][5]

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester, which has acidic α-protons flanked by two carbonyl groups, is deprotonated by the alkoxide base. This step is the driving force of the reaction.[2][3][4]

-

Protonation: An acidic workup protonates the resulting enolate to yield the final β-keto ester product.[2][3][4][5]

Variations of the Claisen Condensation

Several variations of the Claisen condensation have been developed, expanding its synthetic utility.

Classic (or Symmetrical) Claisen Condensation

This is the simplest form of the reaction, involving the self-condensation of two molecules of the same ester.[2][3][4] A common example is the synthesis of ethyl acetoacetate (B1235776) from ethyl acetate (B1210297).[2][3][4]

Crossed (or Mixed) Claisen Condensation

The crossed Claisen condensation occurs between two different esters.[7][8] To avoid a complex mixture of four possible products, this reaction is most efficient when one of the esters lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate) and therefore cannot form an enolate.[7][8][9] This non-enolizable ester acts solely as the electrophile.[7][8][9] To prevent self-condensation of the enolizable ester, it is typically added slowly to a mixture of the non-enolizable ester and the base.[7][9]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10][11][12] This reaction is particularly effective for the formation of stable five- and six-membered rings.[10][11][12]

Quantitative Data on Claisen Condensation Reactions

The efficiency of the Claisen condensation can vary depending on the substrates, base, and reaction conditions. The following tables summarize quantitative data from selected publications.

Table 1: Classic and Crossed Claisen Condensation Examples

| Enolizable Ester | Electrophilic Ester | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | 82 | 2 | Ethyl acetoacetate | 91.55 | [13] |

| Ethyl acetate | Ethyl acetate | Sodium metal/Ethanol | None | Reflux | 3 | Ethyl acetoacetate | 50-65 | [5] |

| Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | None | 100 | 0.5 | 2,4-Diphenyl acetoacetate | 80 | [13][14] |

Table 2: Dieckmann Condensation of Diethyl Adipate (B1204190) and Diethyl Pimelate (B1236862)

| Substrate | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference(s) |

| Diethyl adipate | t-BuOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 82 | [6][15] |

| Diethyl adipate | t-BuONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 74 | [6][15] |

| Diethyl adipate | EtOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 63 | [6][15] |

| Diethyl adipate | EtONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 61 | [6][15] |

| Diethyl adipate | t-BuOK | Toluene | Reflux | 3 h | 2-Ethoxycarbonylcyclopentanone | 98 | [6][15] |

| Diethyl pimelate | t-BuOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 69 | [6][15] |

| Diethyl pimelate | t-BuONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 68 | [6][15] |

| Diethyl pimelate | EtOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 56 | [6][15] |

| Diethyl pimelate | EtONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 60 | [6][15] |

Experimental Protocols

The following are representative experimental protocols for the classic, crossed, and Dieckmann condensations.

Classic Claisen Condensation: Synthesis of Ethyl Acetoacetate

This protocol is adapted from literature procedures for the synthesis of ethyl acetoacetate from ethyl acetate.[5][16]

Materials:

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Ethanol (absolute)

-

50% Acetic acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Xylenes (for sodium dispersion, optional)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by cautiously adding sodium metal (0.1 mol) to absolute ethanol (0.2 mol).

-

To the resulting sodium ethoxide solution, add anhydrous ethyl acetate (0.2 mol).

-

Heat the reaction mixture to reflux at approximately 82°C for 3 hours.[5]

-

After the reaction is complete, cool the mixture and neutralize it with 50% acetic acid.

-

Transfer the mixture to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the unreacted ethyl acetate by distillation at atmospheric pressure.

-

Purify the resulting crude ethyl acetoacetate by vacuum distillation.

References

- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. thaiscience.info [thaiscience.info]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. lookchem.com [lookchem.com]

- 16. benchchem.com [benchchem.com]

Keto-Enol Tautomerism in Ethyl 2-benzylacetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-benzylacetoacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity, polarity, and spectroscopic characteristics. This technical guide provides an in-depth exploration of this phenomenon, detailing the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the analytical methodologies for its quantitative assessment. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in public literature, this guide establishes a framework for its study based on the well-documented behavior of analogous α-substituted β-ketoesters. Detailed experimental protocols for spectroscopic analysis are provided to enable researchers to quantify the tautomeric content in various solvents and conditions, which is crucial for reaction optimization and understanding its role in biological systems.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant due to the stabilizing features of the enol tautomer. The presence of an α-substituent, in this case, a benzyl (B1604629) group, further influences the position of this equilibrium.

The keto form of this compound is characterized by two carbonyl groups, while the enol form possesses a hydroxyl group and a conjugated π-system.[2] The enol form can be further stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[3] The equilibrium between these two forms is not static and is influenced by various factors including the solvent, temperature, and concentration.

Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol tautomers of this compound can be represented as follows:

The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form at equilibrium.

Quantitative Analysis of Tautomers

While specific quantitative data for the tautomeric composition of this compound in various solvents is scarce in the literature, the principles of its determination are well-established for related β-ketoesters. The percentage of each tautomer can be reliably determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Influence of Solvents

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[4] Generally, nonpolar solvents tend to favor the enol form due to the stability provided by the intramolecular hydrogen bond.[2] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[4] Polar aprotic solvents can also stabilize the more polar keto form.[4] For ethyl acetoacetate, the parent compound, the enol percentage is significantly higher in nonpolar solvents compared to polar ones. A similar trend is expected for this compound.

Table 1: Expected Trends in Tautomeric Composition of this compound in Various Solvents

| Solvent | Polarity | Expected Predominant Tautomer | Expected % Enol |

| Hexane | Nonpolar | Enol | High |

| Carbon Tetrachloride | Nonpolar | Enol | High |

| Chloroform | Moderately Polar | Keto/Enol Mixture | Intermediate |

| Acetone | Polar Aprotic | Keto | Low |

| Methanol | Polar Protic | Keto | Low |

| Water | Polar Protic | Keto | Very Low |

Note: The expected percentages are qualitative and based on general trends observed for β-ketoesters.

Experimental Protocols

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used method for the quantitative analysis of keto-enol tautomerism because the interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD) at a concentration of approximately 0.1 M in 5 mm NMR tubes.[6] Allow the solutions to equilibrate for at least 24 hours at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Ensure the spectral width is sufficient to cover all proton signals (typically 0-15 ppm).

-

Crucially, use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure complete relaxation and obtain accurate integrals.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:

-

Keto form: A methine proton (-CH-) adjacent to the benzyl and acetyl groups.

-

Enol form: A vinylic proton (=CH-).

-

-

Carefully integrate the area of the methine proton signal of the keto form (I_keto) and the vinylic proton signal of the enol form (I_enol).

-

-

Calculation of Tautomer Ratio:

-

The percentage of the enol form can be calculated using the following equation: % Enol = [I_enol / (I_keto + I_enol)] * 100

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = I_enol / I_keto

-

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to qualitatively and sometimes quantitatively assess the keto-enol tautomerism by observing the characteristic vibrational frequencies of the functional groups in each tautomer.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in solvents that have good transparency in the carbonyl stretching region (e.g., CCl₄, CHCl₃).

-

IR Spectrum Acquisition: Record the IR spectra in the range of 4000-600 cm⁻¹.

-

Spectral Analysis:

-

Keto form: Look for two distinct C=O stretching bands, one for the ketone (around 1725 cm⁻¹) and one for the ester (around 1745 cm⁻¹).[7]

-

Enol form: Observe a broad O-H stretching band (around 3200-2500 cm⁻¹) due to the intramolecularly hydrogen-bonded hydroxyl group, a C=O stretching band of the conjugated ester (around 1650 cm⁻¹), and a C=C stretching band (around 1610 cm⁻¹).[7]

-

Quantitative analysis can be challenging due to overlapping bands and differences in molar absorptivities but can be achieved through deconvolution methods.[8]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for studying the conjugation present in the enol form.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents.

-

UV-Vis Spectrum Acquisition: Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

-

Keto form: Exhibits a weak n→π* transition at a longer wavelength (around 280-300 nm).

-

Enol form: Shows a strong π→π* transition at a shorter wavelength (around 240-270 nm) due to the conjugated system.[9]

-

The position and intensity of the absorption maxima will vary with the solvent, reflecting the shift in the tautomeric equilibrium.

-

Visualizing the Workflow and Relationships

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. benchchem.com [benchchem.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Physical Properties of Ethyl 2-benzylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-benzylacetoacetate (CAS No: 620-79-1), systematically named ethyl 2-benzyl-3-oxobutanoate, is a beta-keto ester with the molecular formula C₁₃H₁₆O₃.[1] Its structure incorporates a versatile 1,3-dicarbonyl moiety, making it a valuable intermediate in organic synthesis. It is particularly noted for its role in the production of pharmaceuticals and fragrances.[2] A thorough understanding of its physical properties is essential for its application in laboratory and industrial settings, ensuring proper handling, reaction control, and process optimization. This guide provides a detailed overview of its key physical constants, the experimental methods for their determination, and logical workflows for chemical characterization.

Quantitative Physical Properties

The physical characteristics of this compound have been experimentally determined and are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 276.0 °C | @ 760 mmHg (1 atm) | [3][4][5][6] |

| 549.2 K | @ 760 mmHg (1 atm) | [7] | |

| Density | 1.036 g/mL | @ 25 °C | [5] |

| 1.033 - 1.037 g/mL | Not Specified | [3] | |

| 1.07 g/cm³ | Not Specified | [4] | |

| Molecular Weight | 220.26 g/mol | - | [3] |

| Appearance | Colorless oily liquid | Standard Conditions | [3] |

| Refractive Index | 1.498 - 1.502 | @ 20 °C | [3] |

Experimental Protocols

The accurate determination of physical properties relies on standardized experimental procedures. Below are detailed protocols for measuring the boiling point and density of a liquid compound like this compound.

1. Determination of Boiling Point by Distillation at Atmospheric Pressure

This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Round-bottom flask, distillation head (still head), condenser, thermometer with adapter, receiving flask, heating mantle, boiling chips.

-

Procedure:

-

A sample of this compound (e.g., 25 mL) is placed into a dry round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned within the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Cooling water is circulated through the outer jacket of the condenser.

-

The heating mantle is turned on, and the liquid is heated gradually.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature that remains constant while the liquid is actively boiling and condensing into the receiving flask.[8] This temperature plateau represents the equilibrium point between the liquid and vapor phases at the given atmospheric pressure.

-

The ambient atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

2. Determination of Density using a Pycnometer

This protocol uses a glass flask with a precise, known volume (a pycnometer or specific gravity bottle) to determine density by measuring mass.

-

Apparatus: Pycnometer (e.g., 10 mL), analytical balance (accurate to ±0.0001 g), thermometer, temperature-controlled water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass (m₁) is precisely measured using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and placed in a temperature-controlled water bath to equilibrate. The capillary stopper is inserted, ensuring any excess water is expelled. The outside of the pycnometer is carefully dried.

-

The mass of the pycnometer filled with water (m₂) is measured. The density of water (ρ_water) at this temperature is known from standard tables.

-

The pycnometer is emptied, thoroughly dried, and then filled with the sample, this compound. The same temperature equilibration and drying procedure is followed.

-

The mass of the pycnometer filled with the sample liquid (m₃) is measured.

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Logical and Experimental Workflows

Visualizing the process of chemical characterization provides a clear framework for research and development activities. The following diagrams illustrate the logical flow from synthesis to property determination.

Caption: Logical workflow for the synthesis, purification, and characterization of a chemical compound.

Caption: Experimental workflow for the determination of boiling point via atmospheric distillation.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 620-79-1 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040424) [hmdb.ca]

- 7. This compound [webbook.nist.gov]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to Ethyl 2-benzyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-benzyl-3-oxobutanoate, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, spectral data for characterization, and essential safety information. The information is presented to support its application in research and development, particularly in the synthesis of more complex molecular architectures.

Chemical Identity and Properties

Ethyl 2-benzyl-3-oxobutanoate, commonly known as ethyl 2-benzylacetoacetate, is a beta-keto ester. Its structure features a benzyl (B1604629) group at the alpha position relative to the ester carbonyl group.

IUPAC Name: ethyl 2-benzyl-3-oxobutanoate[1]

Synonyms: this compound, Ethyl 2-acetyl-3-phenylpropionate, 2-Benzylacetoacetic Acid Ethyl Ester[2]

CAS Number: 620-79-1

Molecular Formula: C₁₃H₁₆O₃[2]

Molecular Weight: 220.27 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethyl 2-benzyl-3-oxobutanoate.

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Boiling Point | 276 °C (at 760 mmHg) | |

| Density | 1.036 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5 | |

| Flash Point | >113 °C (>230 °F) | [3] |

| Vapor Pressure | 0.00493 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the verification of the structure and purity of ethyl 2-benzyl-3-oxobutanoate. The following tables summarize the key spectral data.

NMR Spectroscopy

The following data is for the compound dissolved in CDCl₃.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29-7.08 | m | 5H | Ar-H |

| 4.12-4.07 | m | 2H | -O-CH₂ -CH₃ |

| 3.77-3.33 | m | 1H | α-CH |

| 3.16-3.13 | m | 2H | Ar-CH₂ - |

| 2.18 | s | 3H | -C(=O)-CH₃ |

| 1.20-1.14 | m | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 202.7 | Ketone C =O |

| 169.3 | Ester C =O |

| 138.3 | Ar-C (quaternary) |

| 128.9 | Ar-C H |

| 128.8 | Ar-C H |

| 126.9 | Ar-C H |

| 61.7 | α-C H |

| 61.5 | -O-C H₂-CH₃ |

| 34.2 | Ar-C H₂- |

| 29.9 | -C(=O)-C H₃ |

| 14.2 | -O-CH₂-C H₃ |

IR and Mass Spectrometry

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks are observed around 1730 cm⁻¹ (ester C=O stretch) and 1702 cm⁻¹ (ketone C=O stretch).

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. The exact mass is calculated as 220.11.

Synthesis of Ethyl 2-benzyl-3-oxobutanoate

The most common and efficient method for the synthesis of ethyl 2-benzyl-3-oxobutanoate is the acetoacetic ester synthesis, which involves the alkylation of the enolate of ethyl acetoacetate (B1235776).

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. First, a strong base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride and displacing the chloride ion.

Experimental Protocol

This protocol details the synthesis of ethyl 2-benzyl-3-oxobutanoate from ethyl acetoacetate and benzyl chloride.

Materials:

-

Sodium ethoxide (3.4 g, 0.05 mol)

-

Absolute ethanol (B145695) (25 mL)

-

Ethyl 3-oxobutanoate (ethyl acetoacetate) (6.5 g, 0.05 mol)

-

Benzyl chloride (6.3 g, 0.05 mol)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide in ethanol with stirring until a clear solution is obtained.

-

Add ethyl 3-oxobutanoate to the flask. Attach a reflux condenser. Stir the mixture until all solids have dissolved. Note that this step is exothermic.

-

Once the flask has cooled to room temperature, slowly add benzyl chloride dropwise through the condenser.

-

Heat the reaction mixture to reflux and maintain for 40 minutes.

-

After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Safety Information

It is essential to handle ethyl 2-benzyl-3-oxobutanoate with appropriate safety precautions in a laboratory setting.

Hazard Classification: Irritant[4]

GHS Pictogram:

Hazard Statements:

-

While a specific H-statement is not consistently reported, as an irritant, it may cause skin and eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

S24/25: Avoid contact with skin and eyes.[4]

First Aid Measures:

-

After inhalation: Move to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.

References

Synonyms for Ethyl 2-benzylacetoacetate in chemical literature

This technical guide provides a comprehensive overview of Ethyl 2-benzylacetoacetate, a significant chemical intermediate in various organic syntheses. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's nomenclature, physicochemical properties, and a key synthetic pathway.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

| Synonym Type | Name |

| IUPAC Name | ethyl 2-benzyl-3-oxobutanoate[1][2] |

| CAS Registry Number | 620-79-1[1][2] |

| Common Synonyms | Ethyl 2-acetyl-3-phenylpropionate[1][2] |

| Ethyl α-benzylacetoacetate[1][2] | |

| Ethyl benzyl (B1604629) acetoacetate[1][2] | |

| 2-Benzylacetoacetic acid ethyl ester[3] | |

| Spicy acetoacetate[1] | |

| Systematic Synonyms | Benzenepropanoic acid, α-acetyl-, ethyl ester[2] |

| Ethyl α-acetylhydrocinnamate[1][2] | |

| Hydrocinnamic acid, α-acetyl-, ethyl ester[1][2] | |

| Other Identifiers | FEMA No. 2416[4] |

| NSC-60581[1] | |

| EINECS 210-651-4[1] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₃[1][2] |

| Molecular Weight | 220.26 g/mol [1][2] |

| Appearance | Colorless to light yellow oily liquid[1][2] |

| Odor | Balsamic, floral-fruity odor[2] |

| Boiling Point | 276 °C at 760 mmHg[2] |

| Density | 1.036 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.500[1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils[2] |

| LogP | 2.52[2] |

| IR Spectroscopy (film) | 1730 cm⁻¹ (C=O, ester), 1702 cm⁻¹ (C=O, ketone) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 202.7, 169.3, 138.3, 128.9, 128.8, 126.9, 61.7, 61.5, 34.2, 29.9, 14.2 |

| Mass Spectrometry | Exact mass calculated for C₁₁H₁₂O₃ [M]⁺, 220.11. Found [M], 220.1 |

Experimental Protocols

Synthesis of this compound via Alkylation of an Enolate

This protocol details the synthesis of this compound through the Sₙ2 alkylation of the enolate of ethyl 3-oxobutanoate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (B145695) (EtOH)

-

Ethyl 3-oxobutanoate (Ethyl acetoacetate)

-

Benzyl chloride (BnCl)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

100 mL Quickfit flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or aluminum heating block

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry 100 mL Quickfit flask, dissolve 3.4 g (0.05 mol) of sodium ethoxide in 25 mL of absolute ethanol with stirring until the solid has completely dissolved.

-

To the resulting sodium ethoxide solution, add 6.5 g (0.05 mol) of ethyl 3-oxobutanoate. An exothermic reaction will occur.

-

After the initial heat evolution has subsided, slowly add 6.3 g (0.05 mol) of benzyl chloride dropwise down the condenser.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.

-

After reflux, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.

-

Extract the aqueous mixture with two 50 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them with two 50 mL portions of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of related β-keto esters can be adapted for this compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the aromatic ring.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile.

Reaction Pathway and Workflow

The synthesis of this compound proceeds through a well-understood Sₙ2 reaction mechanism. The process begins with the deprotonation of ethyl acetoacetate (B1235776) to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.

References

Acidity of the α-Hydrogen in Ethyl 2-benzylacetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the alpha-hydrogen in ethyl 2-benzylacetoacetate, a key parameter influencing its reactivity and utility in organic synthesis. The document details the underlying chemical principles, quantitative data, and relevant experimental protocols.

Executive Summary

The alpha-hydrogen of this compound, located on the carbon atom situated between two carbonyl groups, exhibits significant acidity. This acidity is a consequence of the ability of the conjugate base, an enolate, to delocalize the negative charge through resonance. The predicted pKa of this alpha-hydrogen is approximately 13.61. This value is slightly higher than that of its parent compound, ethyl acetoacetate (B1235776) (pKa ≈ 11), likely due to the electron-donating nature of the benzyl (B1604629) substituent. This guide explores the factors governing this acidity and provides detailed methodologies for its experimental determination and for the synthesis of the title compound.

Factors Influencing Acidity

The notable acidity of the α-hydrogen in β-keto esters like this compound is primarily attributed to the stabilization of the resulting carbanion after deprotonation.[1][2] This stabilization is achieved through resonance, where the negative charge is delocalized onto the two adjacent carbonyl oxygen atoms.

Several factors influence the precise pKa value:

-

Inductive Effects: Alkyl groups are generally weakly electron-donating and tend to destabilize anions, thus decreasing acidity. The benzyl group, attached to the alpha-carbon, can exert a mild electron-donating inductive effect, which may contribute to a slight decrease in acidity compared to ethyl acetoacetate.

-

Resonance Effects: The primary driver for the acidity is the resonance stabilization of the enolate ion formed upon deprotonation. The negative charge is shared between the alpha-carbon and the two carbonyl oxygens, significantly stabilizing the conjugate base.

-

Steric Hindrance: The bulky benzyl group can introduce steric hindrance, potentially affecting the approach of a base for deprotonation.

Quantitative Data

The acidity of this compound and related compounds is presented in the table below for comparative analysis.

| Compound | Functional Group Class | pKa of α-Hydrogen | Reference |

| This compound | β-Keto Ester | ~13.61 (Predicted) | |

| Ethyl acetoacetate | β-Keto Ester | ~11 | [1] |

| Acetone | Ketone | ~19-21 | [2] |

| Ethyl acetate (B1210297) | Ester | ~25 | [1] |

| 1,3-Diketones (general) | β-Diketone | ~9 | [1] |

Signaling Pathways and Logical Relationships

The deprotonation of this compound is a fundamental equilibrium process that is central to its utility in chemical synthesis. The formation of the enolate is a critical step that allows for subsequent reactions, such as alkylation and acylation.

Caption: Deprotonation equilibrium of this compound.

The resonance stabilization of the enolate is key to its formation and stability.

Caption: Resonance forms of the this compound enolate.

Experimental Protocols

Synthesis of this compound via Alkylation

This protocol describes the synthesis of this compound through the alkylation of ethyl acetoacetate's enolate.[3]

Materials:

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695)

-

Ethyl acetoacetate

-

Benzyl chloride

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.05 mol) in absolute ethanol (25 mL).

-

Once the sodium ethoxide has completely dissolved, add ethyl acetoacetate (6.5 g, 0.05 mol) to the flask.

-

Place a condenser on the flask and stir the mixture until all solids have dissolved. Note that this step is exothermic.

-

After the flask has cooled to room temperature, slowly add benzyl chloride (6.3 g, 0.05 mol) dropwise through the condenser.

-

Heat the reaction mixture to reflux and maintain for 40 minutes.

-

Cool the reaction mixture and add 100 mL of deionized water.

-

Extract the product into ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

The product can be purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Spectrophotometric Determination of pKa

This protocol outlines a general method for determining the pKa of an organic compound using UV-Vis spectrophotometry.[4]

Principle: The Beer-Lambert law is applied to solutions of the compound at various pH values. The pKa is determined from the changes in absorbance as the compound transitions between its protonated and deprotonated forms, which exhibit different absorption spectra.

Materials:

-

This compound

-

Series of buffer solutions of known pH (e.g., from pH 11 to 15)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water-cosolvent mixture).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the total concentration of the analyte is constant across all samples.

-

Spectra Acquisition:

-

Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH << pKa).

-

Record the UV-Vis spectrum of the fully deprotonated species (enolate) in a highly basic solution (e.g., pH >> pKa).

-

Record the UV-Vis spectra of the compound in each of the buffer solutions.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Using the absorbance values at this wavelength for each buffered solution, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample in a given buffer.

-

AB is the absorbance of the deprotonated (basic) form.

-

AA is the absorbance of the protonated (acidic) form.

-

-

Alternatively, the pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The acidity of the alpha-hydrogen in this compound is a critical property that dictates its chemical behavior, particularly its role as a nucleophile in its enolate form. With a predicted pKa of around 13.61, it is a relatively strong carbon acid, enabling its use in a wide array of synthetic transformations. The experimental protocols provided herein offer robust methods for the synthesis of this compound and the characterization of its acidic properties, providing valuable tools for researchers in organic chemistry and drug development.

References

Molecular weight and formula of Ethyl 2-benzylacetoacetate

This technical guide provides a comprehensive overview of the fundamental physicochemical properties and a representative synthetic protocol for Ethyl 2-benzylacetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C13H16O3 | [1][2][3] |

| Molecular Weight | 220.26 g/mol | [1][2][3] |

| CAS Number | 620-79-1 | [2] |

| Appearance | Colorless to light yellow oily liquid | [3] |

| Boiling Point | 276 °C | |

| Density | 1.036 g/mL at 25 °C |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through the alkylation of an enolate. The following protocol details a representative procedure.

Principle

The reaction involves the deprotonation of the α-carbon of ethyl acetoacetate (B1235776) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl (B1604629) chloride, resulting in the formation of this compound.

Materials and Reagents

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Benzyl chloride

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

-

Deionized water

-

Hexane

Experimental Procedure

-

Preparation of the Enolate: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium ethoxide (3.4g, 0.05 mol) to 25 mL of anhydrous ethanol. Stir the mixture until the sodium ethoxide is completely dissolved. To this solution, add ethyl acetoacetate (6.5g, 0.05 mol).

-

Alkylation: Place a condenser on the flask and add benzyl chloride (6.3g, 0.05 mol) dropwise through the condenser. An exothermic reaction will occur.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux for approximately 40 minutes using a heating mantle.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into 100 mL of deionized water. Extract the aqueous mixture twice with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and wash them twice with 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Analysis: The purity of the resulting this compound can be assessed using thin-layer chromatography (TLC) with a 9:1 hexane-ethyl acetate solution as the eluent.

Logical Relationship Diagram

The following diagram illustrates the key attributes of this compound.

Caption: Key properties and synthesis reactants for this compound.

References

The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Acetoacetic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The acetoacetic ester synthesis, a foundational method for the formation of carbon-carbon bonds and the synthesis of ketones and other key intermediates, has a rich and intricate history stretching back to the mid-19th century. This technical guide delves into the seminal discoveries that established this vital reaction, providing a detailed account of the early experimental protocols, the evolution of the methodology, and the key scientific minds behind its development.

The Dawn of a New Synthesis: Geuther's Serendipitous Discovery

The journey into the acetoacetic ester synthesis began in 1863 with the work of the German chemist Johann Georg Anton Geuther. While investigating the reaction of sodium metal with ethyl acetate (B1210297), Geuther observed the evolution of hydrogen gas and the formation of a sodium salt. Upon acidification of this salt, he isolated a new compound which he named "ethyl diacetic acid."[1]

Geuther's Experimental Protocol (1863)

While the original publication lacks the detailed precision of modern experimental descriptions, the core procedure can be reconstructed as follows:

-

Reactants: Sodium metal and ethyl acetate.

-

Procedure: Sodium metal was added to ethyl acetate, leading to a vigorous reaction and the evolution of hydrogen. The resulting solid sodium salt was separated and then neutralized with an acid.

-

Observations: Geuther noted the formation of a new, relatively acidic organic compound.

Unraveling the Structure: Frankland and Duppa's Contribution

Three years later, in 1866, the English chemists Edward Frankland and B.F. Duppa revisited Geuther's work. They confirmed his observations and were the first to propose the correct keto-enol tautomeric structure of the product, which they named "acetoacetic ether."[1] They recognized that the compound existed as a mixture of what we now know as ethyl acetoacetate (B1235776) and its enol form.

Early Mechanistic Insights and the Role of the Base

The initial syntheses relied on the direct reaction of sodium metal with ethyl acetate. However, the true nature of the condensing agent and the reaction mechanism remained a subject of investigation for several decades.